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Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan ((+)-(S)-2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propionic
acid) emerged as a promising therapeutic agent for resistant hypertension, a significant unmet
medical need. As a potent and selective endothelin-A (ETA) receptor antagonist, its mechanism
of action targeted a key pathway in vasoconstriction and blood pressure regulation. This
technical guide provides a comprehensive history of Darusentan's discovery and development,
from its initial synthesis and preclinical evaluation to its progression through clinical trials and
eventual discontinuation. Detailed experimental protocols, quantitative pharmacological data,
and visualizations of its mechanism and development timeline offer a thorough understanding
of its scientific journey.

Introduction: The Endothelin System and Resistant
Hypertension

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1),
plays a significant role in blood pressure homeostasis.[1][2] ET-1 mediates its effects through
two G protein-coupled receptor subtypes: ETA and ETB.[2] The ETA receptor, predominantly
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located on vascular smooth muscle cells, is the primary mediator of ET-1-induced
vasoconstriction and cell proliferation.[3][4] In contrast, ETB receptors, found on endothelial
cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[2]

Resistant hypertension, defined as blood pressure that remains above goal despite the use of
three or more antihypertensive agents of different classes, including a diuretic, poses a
significant therapeutic challenge.[3][5] The endothelin pathway was identified as a logical and
promising target for this condition, as it represents a vasoconstrictive mechanism often
unaddressed by conventional antihypertensive therapies.[3] This understanding laid the
groundwork for the development of endothelin receptor antagonists like Darusentan.

Discovery and Preclinical Development

Corporate Development

Darusentan (also known as LU-135252 and HMR-4005) was first developed by Knoll
Pharmaceuticals, a former subsidiary of BASF.[3][6][7] In June 2003, Myogen, Inc. licensed the
compound from Abbott Laboratories (which had acquired Knoll) for development.[6]
Subsequently, in a significant $2.5 billion acquisition in 2006, Gilead Sciences acquired
Myogen, thereby taking over the development of Darusentan.[8][9][10][11]

Medicinal Chemistry and Synthesis

Darusentan is a propanoic acid-based, non-peptidic endothelin receptor antagonist.[3][12] An
improved synthesis process involves the preparation of (S)-2-hydroxy-3-methoxy-3,3-
diphenylpropionic acid as a key intermediate through a Darzens reaction, methanolysis,
hydrolysis, and diastereomeric resolution. This intermediate is then condensed with 2-
methoxysulfonyl-4,6-dimethylpyrimidine to yield Darusentan.[13][14]

Preclinical Pharmacology

Darusentan is the (S)-enantiomer and demonstrates high selectivity for the ETA receptor over
the ETB receptor.[12][15] Preclinical studies in various animal models of hypertension,
particularly salt-sensitive models like DOCA-salt hypertensive rats and Dahl salt-sensitive rats,
demonstrated its potential antihypertensive effects.[1][16]

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Darusentan
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TissuelCell

Parameter Receptor Species Li Value Reference
ine
Ki ETA Human - 1.4 nM [1][7][15]
Ki ETB Human - 184 nM [1][71[15]
Selectivity ETAvs ETB Human - ~130-fold [15]
Rat Aortic
Vascular
Ki ETA Rat Smooth 13 nM [15][17]
Muscle Cells
(RAVSMs)
pA2 ETA Rat Aortic Rings 8.1 [1]

Experimental Protocol: Radioligand Binding Assay

A competitive binding assay is utilized to determine the binding affinity (Ki) of Darusentan.[2]
o Objective: To determine the affinity of Darusentan for ETA and ETB receptors.

o Materials: Cell membranes expressing human ETA or ETB receptors, radiolabeled
endothelin-1 ([1251]-ET-1), and Darusentan at various concentrations.

e Procedure:

o Cell membranes are incubated with a fixed concentration of [1251]-ET-1 and varying
concentrations of Darusentan.

o The reaction is allowed to reach equilibrium.
o The bound and free radioligand are separated by filtration.
o The amount of bound radioactivity is measured using a gamma counter.

o The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand
(IC50) is determined.
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o The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

Darusentan functions as a competitive antagonist at the ETA receptor.[12] By blocking the
binding of ET-1, it inhibits the downstream signaling cascade that leads to vasoconstriction and
cellular proliferation.[2]

The ETA receptor is coupled to the Gg/11 family of G-proteins.[2][18] Upon ET-1 binding, Gg/11
activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers
the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates
protein kinase C (PKC).[2] The subsequent increase in intracellular Ca2+ concentration is a
primary driver of vascular smooth muscle contraction.
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Caption: Darusentan's mechanism of action in the ET-1 signaling pathway.

Clinical Development

Darusentan underwent a series of clinical trials to evaluate its safety and efficacy, primarily in
patients with resistant hypertension.

Phase Il Clinical Trials

A Phase I, randomized, double-blind, placebo-controlled, dose-ranging study (DAR-201)
demonstrated that Darusentan, when added to existing antihypertensive therapy, resulted in
statistically significant and dose-dependent reductions in both systolic and diastolic blood
pressure in patients with resistant hypertension.[3][19][20]
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Table 2: Key Results from the Phase Il (DAR-201) Study of Darusentan in Resistant
Hypertension

Darusentan
Parameter Placebo p-value Reference
(300 mg)

Change in

Systolic Blood

Pressure -11.5+31 - 0.015 [19]
(mmHg) at Week

10

Change in

Diastolic Blood

Pressure -6.3+2.0 - 0.002 [19]
(mmHg) at Week

10

The most common adverse events reported were peripheral edema and headache.[19]

Experimental Protocol: Phase Il (DAR-201) Study

o Objective: To evaluate the efficacy and safety of Darusentan in patients with resistant
hypertension.[19]

e Design: Randomized, double-blind, placebo-controlled, forced dose-titration study.[19]

e Population: 115 patients with resistant hypertension receiving at least three antihypertensive
medications, including a diuretic.[19]

 Intervention: Patients were randomized (2:1) to receive escalating doses of Darusentan (10,
50, 100, 150, and 300 mg) or placebo once daily for 10 weeks.[19]

e Primary Endpoints: Change from baseline in trough sitting systolic and diastolic blood
pressure.[19]

Phase Ill Clinical Program: The DORADO Trials
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The Phase llI clinical program for Darusentan, known as DORADO (Darusentan for Resistant
Hypertension), consisted of two pivotal trials: DAR-311 (DORADO) and DAR-312 (DORADO-

AC).[3][5][21]

 DAR-311 (DORADO): This was a randomized, double-blind, placebo-controlled trial involving
379 patients.[5][21] Participants received once-daily doses of Darusentan (50 mg, 100 mg,

or 300 mg) or placebo.[5][21] The trial met its co-primary endpoints, showing statistically

significant reductions in systolic and diastolic blood pressure compared to placebo.[5][21]

Table 3: Key Efficacy Results from the DAR-311 (DORADO) Study

Treatment Group

Change in Systolic
Blood Pressure
(mmHg) from

Change in Diastolic
Blood Pressure
(mmHg) from

Reference

Baseline Baseline
Placebo -8.6 (5]
Darusentan 50 mg -16.5 [5]
Darusentan 100 mg -18.1 [5]
Darusentan 300 mg -18.1 [5]

A notable adverse event was peripheral edema/fluid retention.[5]

e DAR-312 (DORADO-AC): This was a larger, randomized, double-blind, placebo- and active-
controlled trial that enrolled 849 patients.[4][5] Patients were randomized to receive an

optimized dose of Darusentan (50, 100, or 300 mg), an active comparator (guanfacine 1

mg), or placebo.[4][5]

Experimental Protocol: Phase lll DORADO Program

o Objective: To evaluate the safety and efficacy of Darusentan in reducing blood pressure in

patients with resistant hypertension.[5][21][22]

e Design: Randomized, double-blind, placebo-controlled (DAR-311) and placebo- and active-
controlled (DAR-312) parallel-group trials.[5][21][22]
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o Population: Patients with resistant hypertension on stable doses of three or more
antihypertensive medications, including a diuretic.[5][21][22]

¢ Intervention:

o DAR-311: Fixed doses of Darusentan (50, 100, or 300 mg) or placebo once daily for 14
weeks.[5][21]

o DAR-312: Titrated doses of Darusentan (50, 100, or 300 mg), guanfacine (1 mg), or
placebo once daily for 14 weeks.[4][5]

e Primary Endpoints: Change from baseline to week 14 in trough sitting systolic and diastolic
blood pressure.[5][21]

Discontinuation of Development

In a significant setback, Gilead Sciences announced in December 2009 that the DAR-312
(DORADO-AC) study failed to meet its co-primary endpoints.[4][23][24] There was no
statistically significant difference in the reduction of systolic and diastolic blood pressure
between the Darusentan and placebo groups.[4][24] Faced with these results and the potential
for adverse effects, Gilead announced the discontinuation of the Darusentan development
program for resistant hypertension.[9][23][25]

Development Timeline of Darusentan
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Caption: A timeline of the key events in the development of Darusentan.
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Conclusion

The story of Darusentan is a compelling case study in pharmaceutical research and
development. It highlights the journey of a drug candidate with a strong scientific rationale and
promising early-stage data that ultimately failed to demonstrate sufficient efficacy in late-stage
clinical trials. While Darusentan did not reach the market, the extensive research conducted
has contributed valuable knowledge to the understanding of the endothelin system's role in
cardiovascular disease and the challenges of treating resistant hypertension. This in-depth
technical guide serves as a comprehensive resource for researchers and drug development
professionals, offering insights into the rigorous process of drug discovery and the complexities
of clinical translation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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